4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
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Overview
Description
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core with a methyl group at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 7-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are valuable in drug research and development .
Mode of Action
Quinoline derivatives, in general, interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 2-position instead of a keto group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, differing in its reactivity and biological activity.
Quinoline-2,4-dione: A compound with keto groups at both the 2 and 4 positions, showing different chemical properties.
Uniqueness: 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, keto group, and carboxylic acid group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSLZIOHCOEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559329 |
Source
|
Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124281-65-8 |
Source
|
Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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